4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one
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Overview
Description
4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of substituted naphthyridines .
Scientific Research Applications
4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various biological receptors and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one can be compared with other similar compounds in the 1,8-naphthyridine family. Some similar compounds include:
Gemifloxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core used to treat bacterial infections.
1,8-Naphthyridine derivatives: These compounds exhibit diverse biological activities and are used in various applications, including medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other 1,8-naphthyridine derivatives .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-hydroxy-7-methyl-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4,6,12H,1H3 |
InChI Key |
YFAZFCCBJGMCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=O)C=C(C2C=C1)O |
Origin of Product |
United States |
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